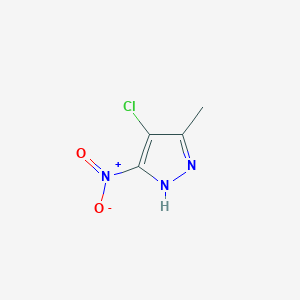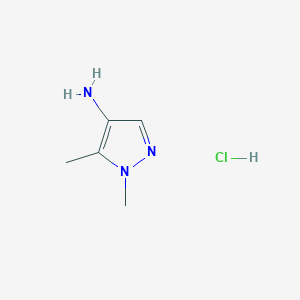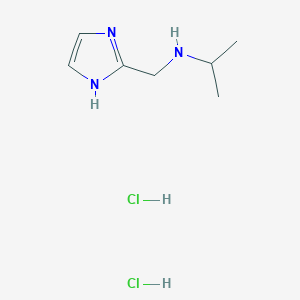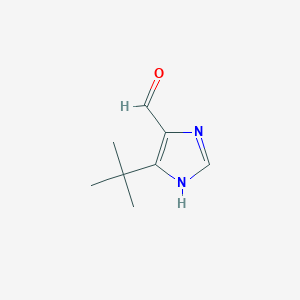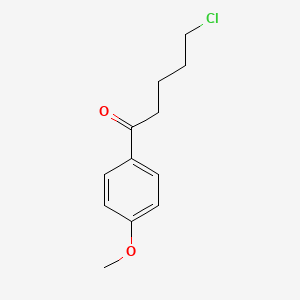
5-Chloro-1-(4-methoxyphenyl)-1-oxopentane
Descripción general
Descripción
5-Chloro-1-(4-methoxyphenyl)-1-oxopentane, also known as 5-chloro-1-methoxyphenyl-1-oxopentane or 5-chloro-1-methoxyphenylacetone, is an organic compound that is widely used in the synthesis of pharmaceuticals, pesticides, and other chemicals. It is a white, crystalline solid with a melting point of 79-80°C and a boiling point of 199-200°C. It is soluble in common organic solvents such as ethanol, methanol, and chloroform, and insoluble in water. It is a versatile compound that has found a variety of applications in synthetic organic chemistry.
Aplicaciones Científicas De Investigación
5-Chloro-1-(4-methoxyphenyl)-1-oxopentane has been used in various scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other chemicals. It has also been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and pyrimidines. In addition, it has been used in the synthesis of a variety of polymers, such as polyurethanes and polystyrenes. Furthermore, it has been used in the synthesis of a variety of catalysts, such as Lewis acids and Brønsted acids.
Mecanismo De Acción
The mechanism of action of 5-chloro-1-(4-methoxyphenyl)-1-oxopentane is not fully understood. However, it is believed that the compound acts as a nucleophile, attacking the electrophilic carbon atom of the alkylating agent to form a new bond. This reaction is catalyzed by an acid or base, such as hydrochloric acid or sodium hydroxide. In addition, the reaction can also be catalyzed by a Lewis acid, such as boron trifluoride or zinc chloride.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound can act as a nucleophile, attacking the electrophilic carbon atom of the alkylating agent to form a new bond. This reaction can have a variety of effects on biochemical and physiological processes, depending on the compound being synthesized.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-chloro-1-(4-methoxyphenyl)-1-oxopentane in lab experiments include its availability, low cost, and its versatility in synthetic organic chemistry. The compound is also relatively stable and can be stored at room temperature. However, there are some limitations to using the compound in lab experiments. It has a relatively low boiling point, so it can be volatile and can be difficult to handle. In addition, the compound can be toxic, so it should be handled with care.
Direcciones Futuras
There are a variety of potential future directions for research on 5-chloro-1-(4-methoxyphenyl)-1-oxopentane. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in synthetic organic chemistry. In addition, further research could be conducted into its potential toxicity and its potential uses in the synthesis of pharmaceuticals, pesticides, and other chemicals. Finally, further research could be conducted into the potential for using the compound as a catalyst in organic synthesis.
Propiedades
IUPAC Name |
5-chloro-1-(4-methoxyphenyl)pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-15-11-7-5-10(6-8-11)12(14)4-2-3-9-13/h5-8H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSTYNWZWNOXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507608 | |
| Record name | 5-Chloro-1-(4-methoxyphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
949-06-4 | |
| Record name | 5-Chloro-1-(4-methoxyphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

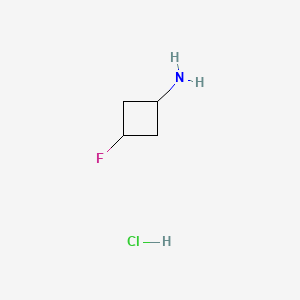
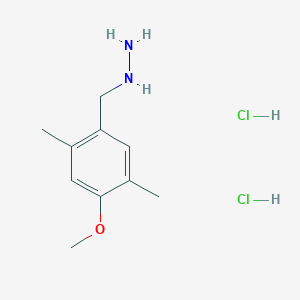
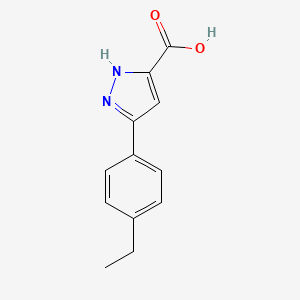
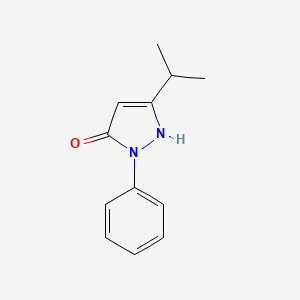
![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B3022020.png)
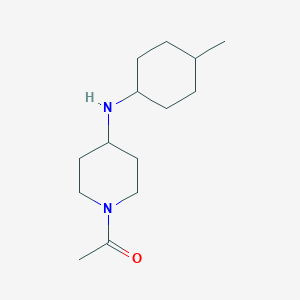

![5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione](/img/no-structure.png)
